![molecular formula C25H24N2O6S B2732876 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide CAS No. 863452-46-4](/img/structure/B2732876.png)
2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide
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Overview
Description
The compound is a derivative of benzothiazepine, which is a class of compounds that includes some drugs like diltiazem . The structure suggests the presence of a 1,4-thiazepine ring, which is a seven-membered ring with one nitrogen atom .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a benzothiazepine core, which is a seven-membered ring containing a sulfur and a nitrogen atom. It also has two methoxy groups attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The methoxy groups, for example, could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the methoxy groups could increase its lipophilicity .Scientific Research Applications
- Depsides, such as the compound , have been investigated for their antiproliferative effects. These compounds exhibit the ability to inhibit cell growth and division, making them potential candidates for cancer therapy .
- The compound’s structure may contribute to its antibacterial activity, and further studies could explore its mechanism of action and potential clinical applications .
- Researchers have studied their role in inhibiting prostaglandin biosynthesis and leukotriene B4 biosynthesis, which are key processes in inflammation .
- Further investigations could focus on its efficacy against specific viruses and its safety profile .
- Understanding how this compound affects immune responses and inflammatory pathways could lead to novel therapeutic strategies .
Antiproliferative Properties
Antibacterial Activity
Anti-inflammatory Potential
Antiviral Properties
Chemokine Modulation
Integration with Diagnosis and Treatment
Mechanism of Action
properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-32-20-13-12-17(14-21(20)33-2)23-15-25(29)27(16-24(28)26-18-8-4-3-5-9-18)19-10-6-7-11-22(19)34(23,30)31/h3-14,23H,15-16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHZXBHNNSDUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide |
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